Home > Products > Screening Compounds P77685 > 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide - 899947-15-0

4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Catalog Number: EVT-2820838
CAS Number: 899947-15-0
Molecular Formula: C21H24N4O2
Molecular Weight: 364.449
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-Methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound derived from naftopidil, a known α1D/1A antagonist. [] It is classified as a piperazine derivative and has been investigated for its potential in the treatment of benign prostatic hyperplasia (BPH). [] This compound exhibits high subtype-selectivity for both α1D- and α1A- adrenergic receptors. []

Synthesis Analysis

While a detailed synthetic procedure for 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is not explicitly described in the provided literature, it is mentioned as being derived from naftopidil. [] A potential synthetic route could involve reacting a suitably protected piperazine derivative with 1-methyl-1H-indole-3-carboxylic acid chloride, followed by deprotection and coupling with 2-methoxyphenylboronic acid via a Suzuki coupling reaction.

Mechanism of Action

4-(2-Methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells. [] Interestingly, this effect appears to be independent of its α1-adrenergic receptor antagonistic activity, suggesting a multi-target mechanism of action. [] One potential pathway involves the downregulation of the anti-apoptotic gene Bmi-1. []

Applications

4-(2-Methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been investigated for its potential in the treatment of benign prostatic hyperplasia (BPH). [] In preclinical studies, it demonstrated superior efficacy compared to naftopidil in reducing prostate weight, shrinking prostate volume, and inducing apoptosis in BPH models. []

Compound Description: HJZ-12 is a potent and selective α1D/1A antagonist derived from the α1D/1A antagonist naftopidil (NAF). It exhibits high subtype-selectivity for both α1D- and α1A-adrenergic receptors (47.9- and 19.1-fold, respectively) compared to the α1B-adrenergic receptor in vitro. HJZ-12 has shown promising results in preclinical studies for the treatment of benign prostatic hyperplasia (BPH). In a rat model of BPH, HJZ-12 demonstrated superior efficacy compared to NAF in reducing prostate weight and proliferation, shrinking prostate volume, and inducing apoptosis. [] Notably, the apoptotic effects of HJZ-12 were found to be independent of α1-adrenergic receptor blockade. []

N-((5-(3-(1-Benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234)

Compound Description: ASS234 is a dual inhibitor of cholinesterases and monoamine oxidase. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: Designed based on ASS234 and QSAR predictions, MBA236 emerged as a new dual inhibitor of cholinesterases and monoamine oxidase. []

Properties

CAS Number

899947-15-0

Product Name

4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

IUPAC Name

4-(2-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide

Molecular Formula

C21H24N4O2

Molecular Weight

364.449

InChI

InChI=1S/C21H24N4O2/c1-23-15-17(16-7-3-4-8-18(16)23)22-21(26)25-13-11-24(12-14-25)19-9-5-6-10-20(19)27-2/h3-10,15H,11-14H2,1-2H3,(H,22,26)

InChI Key

OXYYNTUHLSGESP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.